molecular formula C9H8F2O2 B2920404 2-[2-(Difluoromethoxy)phenyl]acetaldehyde CAS No. 1343623-94-8

2-[2-(Difluoromethoxy)phenyl]acetaldehyde

Cat. No.: B2920404
CAS No.: 1343623-94-8
M. Wt: 186.158
InChI Key: DFLUQZKEHUOGCH-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]acetaldehyde is a phenylacetaldehyde derivative featuring a difluoromethoxy substituent in the ortho position of the phenyl ring. This compound is of significant interest in organic and medicinal chemistry as a versatile building block. The presence of the reactive aldehyde functional group makes it a valuable intermediate for synthesizing more complex molecules through condensation and nucleophilic addition reactions . The incorporation of the difluoromethoxy group is a common strategy in drug design, as fluorine atoms can influence the molecule's electronic properties, metabolic stability, and lipophilicity . As a research chemical, it is primarily used in the exploration and development of new pharmaceutical compounds and other fine chemicals. Researchers can employ it in the synthesis of various heterocyclic systems or as a precursor for ligands and catalysts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUQZKEHUOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 2 Difluoromethoxy Phenyl Acetaldehyde and Analogous Architectures

Methodologies for the Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a valuable functional group in medicinal chemistry and materials science, often serving as a lipophilic hydrogen bond donor or as a bioisostere for other functional groups. nih.gov Its introduction onto an aromatic ring can be accomplished through several distinct approaches.

Direct Difluoromethylation of Phenolic Precursors

A common and direct route to aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols. This transformation is frequently achieved using a source of difluorocarbene (:CF₂). nih.govresearchgate.net A widely used reagent for this purpose is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, decarboxylates to generate difluorocarbene in situ. researchgate.net

The general mechanism involves the deprotonation of the phenol (B47542) by a base, followed by the reaction of the resulting phenoxide with difluorocarbene. This method is advantageous due to the commercial availability and relative ease of handling of the carbene precursor. researchgate.net

Table 1: Reagents for Direct Difluoromethylation of Phenols

Reagent/MethodDescriptionReference
Sodium ChlorodifluoroacetateA common, thermally decomposed precursor to difluorocarbene. researchgate.net
Diethyl bromodifluoromethylphosphonateAnother effective precursor for generating difluorocarbene. nih.gov
Trifluoromethyl silaneA reagent used for the generation of difluorocarbene. nih.gov

For the synthesis of the target molecule, this strategy would begin with 2-hydroxyphenylacetaldehyde or a protected precursor. The phenolic hydroxyl group would be targeted for difluoromethylation.

Advances in Electrophilic and Nucleophilic Difluoromethylation

Beyond carbene-based methods, electrophilic and nucleophilic difluoromethylation strategies offer alternative pathways for installing the difluoromethyl group.

Electrophilic Difluoromethylation involves the use of reagents that deliver an electrophilic "CF₂H⁺" equivalent to a nucleophilic substrate. While less common for the direct formation of an O-CF₂H bond on a phenol, these reagents are crucial for other transformations.

Nucleophilic Difluoromethylation utilizes reagents that act as a source of a nucleophilic "CF₂H⁻" synthon. These are particularly useful for creating C-CF₂H bonds. The combination of a Brønsted superbase with a weak Lewis acid can enable the deprotonation of Ar-CF₂H compounds, generating reactive Ar-CF₂⁻ synthons that can react with various electrophiles.

Radical Difluoromethylation Approaches

Radical difluoromethylation has emerged as a powerful and versatile method for incorporating the difluoromethyl group into organic molecules. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. A common approach involves the use of visible light photoredox catalysis to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. nih.gov This radical can then be captured by an appropriate substrate.

Reagents have been developed that can catalytically and selectively form the OCF₂H radical, which can then add to a range of arenes and heteroarenes. nih.gov This approach offers a direct pathway to difluoromethoxylated aromatic compounds and is tolerant of various functional groups, including aldehydes and ketones. nih.gov

Construction of the Phenylacetaldehyde (B1677652) Core

The phenylacetaldehyde framework is a common structural motif in organic chemistry. Its synthesis can be achieved through several reliable methods, starting from various precursors.

Darzens Reaction and Related Carbonyl Condensations

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base. organic-chemistry.org These glycidic esters can then be hydrolyzed and decarboxylated to yield an aldehyde with one additional carbon atom, effectively serving as a homologation reaction. organic-chemistry.org

For the synthesis of 2-[2-(Difluoromethoxy)phenyl]acetaldehyde, this would involve the reaction of 2-(difluoromethoxy)benzaldehyde (B1333782) with an α-haloester, such as ethyl chloroacetate. The resulting glycidic ester would then be subjected to saponification and decarboxylation to afford the target phenylacetaldehyde derivative. organic-chemistry.org

Table 2: Darzens Reaction Conditions for Aromatic Aldehydes

AldehydeBaseSolventYield of Epoxy Ester (%)Reference
4-NitrobenzaldehydeP₁-t-BuAcetonitrile (B52724)98 nih.gov
4-ChlorobenzaldehydeP₁-t-BuAcetonitrile92 nih.gov
Benzaldehyde (B42025)P₁-t-BuAcetonitrile83 nih.gov
4-MethoxybenzaldehydeP₄-t-BuAcetonitrile95 nih.gov

The choice of base and solvent can significantly influence the reaction's efficiency and stereoselectivity. nih.govresearchgate.net Phosphazene bases have been shown to be highly effective in promoting Darzens reactions under mild conditions. nih.gov

Dehydrogenation and Oxidation of Precursor 2-Phenylethanol (B73330) Derivatives

Another robust strategy for the synthesis of phenylacetaldehydes is the oxidation of the corresponding 2-phenylethanol derivatives. rsc.orgnih.govresearchgate.net This approach requires the prior synthesis of 2-[2-(difluoromethoxy)phenyl]ethanol. This precursor could potentially be synthesized through the reduction of a corresponding phenylacetic acid derivative or by other standard methods.

Once the 2-[2-(difluoromethoxy)phenyl]ethanol is obtained, it can be oxidized to the desired aldehyde. A variety of oxidizing agents can be employed for this transformation. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid.

Table 3: Common Oxidizing Agents for the Conversion of Alcohols to Aldehydes

ReagentDescription
Pyridinium (B92312) chlorochromate (PCC)A milder chromium-based reagent that typically stops the oxidation at the aldehyde stage.
Dess-Martin periodinane (DMP)A hypervalent iodine reagent known for mild and selective oxidation of primary alcohols to aldehydes.
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, followed by a hindered base.

The selection of the oxidizing agent is crucial for achieving a high yield of the aldehyde without significant formation of the carboxylic acid byproduct.

Strecker Degradation Pathways for Aldehyde Formation

The Strecker degradation is a well-established chemical reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom. wikipedia.orgfuturelearn.com This reaction is a key step in the Maillard reaction, responsible for the formation of many flavor and aroma compounds in food. nih.govbrewingforward.com The general mechanism involves the reaction of an α-amino acid with a dicarbonyl compound to form an imine, which then undergoes decarboxylation and hydrolysis to yield the corresponding aldehyde. futurelearn.com

The proposed pathway is as follows:

Imine Formation: The amino group of 2-(difluoromethoxy)phenylalanine nucleophilically attacks one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a Schiff base (imine).

Decarboxylation: The imine undergoes decarboxylation, releasing carbon dioxide and forming a new imine intermediate.

Hydrolysis: The resulting imine is hydrolyzed to yield this compound and an amino ketone.

This process is analogous to the conversion of phenylalanine to phenylacetaldehyde, a reaction that has been studied in various model systems. nih.govnih.gov The yield of the Strecker aldehyde can be influenced by factors such as pH, temperature, and the nature of the dicarbonyl compound. nih.gov

Table 1: Hypothetical Strecker Degradation of 2-(Difluoromethoxy)phenylalanine

Precursor Amino AcidDicarbonyl CompoundKey IntermediatesProduct Aldehyde
2-(Difluoromethoxy)phenylalanineGlyoxal (B1671930)Imine, Decarboxylated ImineThis compound
2-(Difluoromethoxy)phenylalanineMethylglyoxalImine, Decarboxylated ImineThis compound

Convergent Synthesis of the Complete Molecular Scaffold

A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages of the synthesis. wikipedia.org This approach can be more efficient than a linear synthesis for complex molecules.

A plausible convergent approach to this compound involves the coupling of a pre-functionalized 2-(difluoromethoxy)phenyl unit with a suitable two-carbon acetaldehyde (B116499) synthon. One common strategy for forming carbon-carbon bonds between aryl groups and alkyl chains is through cross-coupling reactions.

A potential route could involve a Suzuki-Miyaura cross-coupling reaction. In this scenario, a 2-(difluoromethoxy)phenylboronic acid or its corresponding ester would be coupled with a haloacetaldehyde equivalent, such as a protected 2-bromoacetaldehyde (e.g., 2-bromoacetaldehyde dimethyl acetal). The use of a protected aldehyde is crucial to prevent self-condensation and other side reactions under the coupling conditions. Following the coupling reaction, the protecting group would be removed to afford the desired aldehyde.

The synthesis of the 2-(difluoromethoxy)phenylboronic acid precursor can be achieved through various methods, including the reaction of a corresponding aryl halide with a boronic ester in the presence of a palladium catalyst, or by direct C-H borylation. The difluoromethoxy group can be introduced onto a phenolic precursor using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.govbham.ac.uk

Table 2: Proposed Convergent Synthesis via Suzuki-Miyaura Coupling

2-(Difluoromethoxy)phenyl SynthonAcetaldehyde SynthonCatalyst/ReagentsIntermediateFinal Product
2-(Difluoromethoxy)phenylboronic acid2-Bromoacetaldehyde dimethyl acetalPd(PPh₃)₄, Na₂CO₃This compound dimethyl acetalThis compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. researchgate.net This approach is particularly valuable for the synthesis of chiral molecules, such as enantiomerically enriched alcohols and aldehydes. cabidigitallibrary.org While specific enzymatic routes to this compound have not been detailed in the literature, the principles of chemoenzymatic synthesis can be applied to produce chiral precursors and related structures.

A common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral substrate. For instance, a prochiral ketone, such as 2-chloro-1-(2-(difluoromethoxy)phenyl)ethan-1-one, could be stereoselectively reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to yield a chiral chlorohydrin. These enzymes, often found in microorganisms or available as isolated preparations, can exhibit high enantioselectivity. The resulting chiral chlorohydrin can then be chemically converted to the corresponding chiral aldehyde.

Alternatively, a racemic alcohol, such as 2-(2-(difluoromethoxy)phenyl)ethan-1-ol, could be kinetically resolved using a lipase-catalyzed acylation. mdpi.com In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be oxidized to the corresponding aldehyde.

The choice of enzyme is critical and often requires screening of various biocatalysts to achieve high conversion and enantioselectivity. The reaction conditions, such as solvent, temperature, and pH, also play a significant role in the performance of the enzymatic transformation.

Table 3: Illustrative Chemoenzymatic Approaches for Chiral Precursors

SubstrateEnzyme ClassTransformationChiral Product
2-Chloro-1-(2-(difluoromethoxy)phenyl)ethan-1-oneKetoreductase (KRED)Asymmetric Reduction(R)- or (S)-2-Chloro-1-(2-(difluoromethoxy)phenyl)ethan-1-ol
rac-2-(2-(Difluoromethoxy)phenyl)ethan-1-olLipaseKinetic Resolution (Acylation)Enantiomerically enriched 2-(2-(difluoromethoxy)phenyl)ethan-1-ol and its acetate

Chemical Reactivity and Mechanistic Investigations of 2 2 Difluoromethoxy Phenyl Acetaldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the partially positive carbonyl carbon.

Intermediate Formation: The carbon atom rehybridizes from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen atom is protonated, typically by a weak acid like water, to give the final alcohol product. youtube.com

For 2-[2-(difluoromethoxy)phenyl]acetaldehyde, the reactivity of the carbonyl group is influenced by both electronic and steric factors. The difluoromethoxy group is electron-withdrawing, which can subtly increase the electrophilicity of the carbonyl carbon. However, the bulky 2-(difluoromethoxy)phenyl substituent creates steric hindrance, which can modulate the rate of nucleophilic attack compared to less hindered aldehydes. libretexts.org A range of nucleophiles can participate in this reaction, leading to a diverse array of products.

Nucleophile TypeReagent ExampleResulting Product ClassGeneral Reaction Scheme
Hydride (:H⁻)Sodium borohydride (B1222165) (NaBH₄)Primary AlcoholR-CHO + [H⁻] → R-CH₂OH
Organometallics (:R⁻)Grignard Reagent (R-MgBr)Secondary AlcoholR'-CHO + R-MgBr → R'-CH(OH)-R
Cyanide (:CN⁻)Hydrogen Cyanide (HCN)CyanohydrinR-CHO + HCN → R-CH(OH)CN
Water (:OH₂)H₂O (acid or base catalyzed)Hydrate (Gem-diol)R-CHO + H₂O ⇌ R-CH(OH)₂

Aldehydes are readily oxidized to form carboxylic acids, a transformation that serves as a key distinguishing feature from ketones, which are generally resistant to oxidation. libretexts.org The presence of a hydrogen atom on the carbonyl carbon allows for easy conversion to a carboxyl group. libretexts.org This oxidation can be achieved using a wide variety of oxidizing agents, ranging from strong to mild, under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Under acidic conditions, the product is the carboxylic acid, 2-[2-(difluoromethoxy)phenyl]acetic acid. In alkaline media, the corresponding carboxylate salt is formed initially, which can be protonated in a subsequent acidic workup to yield the carboxylic acid. chemguide.co.uk

Oxidizing AgentReaction ConditionsTypical Observations
Potassium Dichromate(VI) (K₂Cr₂O₇)Acidic (e.g., dilute H₂SO₄), heatSolution turns from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemguide.co.uk
Potassium Permanganate (KMnO₄)Acidic or alkaline, heatPurple solution (MnO₄⁻) becomes colorless (Mn²⁺) or forms a brown precipitate (MnO₂).
Tollens' Reagent ([Ag(NH₃)₂]⁺)Alkaline, gentle warmingFormation of a silver mirror or a grey precipitate of metallic silver. libretexts.org
Sodium Chlorite (NaClO₂)Mildly acidic, often with a radical scavengerA mild and selective method, often used for complex molecules. nih.gov
Oxone (Potassium peroxymonosulfate)Neutral or bufferedA versatile and environmentally friendly oxidant. organic-chemistry.org

The aldehyde functionality can be reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis and is typically accomplished through nucleophilic addition of a hydride ion (H⁻) from a metal hydride reagent. youtube.com The most common reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like ethanol (B145695) or water, while lithium aluminum hydride is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). For the reduction of this compound to 2-[2-(difluoromethoxy)phenyl]ethanol, NaBH₄ is generally sufficient and safer to handle.

Reducing AgentAbbreviationRelative ReactivityTypical SolventKey Characteristics
Sodium borohydrideNaBH₄MildAlcohols (e.g., EtOH, MeOH), WaterChemoselective for aldehydes and ketones.
Lithium aluminum hydrideLiAlH₄StrongEthers (e.g., Et₂O, THF)Reduces most carbonyl-containing functional groups (esters, amides, acids). youtube.com
Diisobutylaluminium hydrideDIBAL-HModerateToluene, HexaneCan allow for partial reduction of esters to aldehydes at low temperatures.

Self-condensation of aldehydes, known as an aldol (B89426) condensation, involves the formation of a new carbon-carbon bond between two aldehyde molecules. wikipedia.org The process requires the formation of an enolate from one molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. wikipedia.org

For this compound, self-condensation is sterically hindered. The alpha-carbon (the CH₂ group adjacent to the carbonyl) possesses enolizable protons, but the large ortho-substituted phenyl group impedes both the formation of the enolate and its subsequent attack on another molecule. numberanalytics.com While it can act as the electrophilic partner in a mixed aldol (Claisen-Schmidt) condensation with a less hindered ketone or aldehyde, its self-condensation is generally unfavorable. wikipedia.orgnumberanalytics.com

Simple aliphatic aldehydes like acetaldehyde (B116499) are known to undergo polymerization to form cyclic trimers (paraldehyde) or linear polymers (metaldehyde). researchgate.net This tendency is significantly reduced for aromatic aldehydes due to the steric bulk of the aryl group, making polymerization an unlikely reaction pathway for this compound under standard conditions.

Reactivity and Stability of the Difluoromethoxy Group

The aryldifluoromethyl ether (ArOCF₂H) moiety is a key structural feature, prized in medicinal chemistry for its metabolic stability and its ability to act as a bioisostere for other functional groups. nih.govnih.gov

The difluoromethoxy group is characterized by its high stability, which stems from the strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms, which strengthens the aryl C-O bond. Cleavage of aryl ethers typically requires harsh conditions, and the ArOCF₂H group is significantly more robust than its non-fluorinated counterpart, the aryl methyl ether (ArOCH₃). nih.govsioc-journal.cn

Standard methods for aryl-alkyl ether cleavage, such as refluxing with strong acids like hydrobromic acid (HBr) or using Lewis acids like boron tribromide (BBr₃), are often ineffective or require forcing conditions that may degrade other parts of the molecule. researchgate.net More recent advances have utilized transition-metal catalysis to achieve C-O bond cleavage under milder conditions, but these methods are also substrate-dependent. sioc-journal.cn The ArOCF₂H bond is generally resistant to these methods, making it a reliable and stable functional group throughout multi-step syntheses. nih.gov Derivatization directly at the difluoromethoxy group is also challenging due to the lack of readily accessible reactive sites.

Reagent/MethodTypical SubstrateConditionsApplicability to ArOCF₂H
Hydrobromic Acid (HBr)Aryl Methyl EthersStrong acid, high temperatureGenerally ineffective; requires very harsh conditions.
Boron Tribromide (BBr₃)Aryl Methyl EthersLewis acid, often at low temperatureLow reactivity; C-F bonds may interfere.
Nickel-Catalyzed Cross-CouplingAryl Methyl EthersNi catalyst, organometallic reagentChallenging; C-O bond is too strong for typical activation. sioc-journal.cn
Piers-Rubinsztajn ReactionAryl Alkyl EthersB(C₆F₅)₃, SilanesPotentially effective but not commonly reported for ArOCF₂H. researchgate.net

Hydrogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

The presence of the difluoromethoxy group (OCF₂H) ortho to the acetaldehyde substituent introduces the potential for notable intramolecular hydrogen bonding. The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, interacting with the lone pair of electrons on the oxygen atom of the acetaldehyde carbonyl group. This interaction can significantly influence the molecule's conformation and, consequently, its reactivity.

Studies on related compounds, such as ortho-hydroxy acetophenones, have demonstrated the formation of strong intramolecular hydrogen bonds that lock the conformation of the molecule. researchgate.netnih.gov In the case of this compound, a similar intramolecular hydrogen bond would create a pseudo-six-membered ring, enhancing the planarity of the ortho-substituents relative to the aromatic ring. This conformational rigidity can have a profound impact on the accessibility of the acetaldehyde's reactive sites and the electronic properties of the aromatic ring.

Research on 2-difluoromethoxy-substituted steroidal systems has provided insights into the conformational behavior of the OCF₂H group. nih.gov It has been observed that the difluoromethoxy group may not lie in the same plane as the aromatic ring, a deviation attributed to anomeric interactions between the C-F σ* orbitals and the oxygen lone pair orbitals. nih.gov This orthogonal orientation could affect the strength and geometry of the potential intramolecular hydrogen bond in this compound.

The acidity of the hydrogen atom in the OCF₂H group is increased by the electron-withdrawing fluorine atoms, making it a more effective hydrogen bond donor. This enhanced acidity can also influence the reactivity of the molecule. For instance, in related difluoromethoxy-containing compounds, the increased acidity of the OCF₂H proton has been implicated in the accelerated hydrolysis of neighboring functional groups. nih.gov A similar effect could be anticipated for this compound, where the intramolecular hydrogen bond might modulate the electrophilicity of the carbonyl carbon.

Table 1: Potential Hydrogen Bonding Parameters in this compound (Theoretical)

Interacting Atoms Bond Type Expected Distance (Å) Expected Angle (°) Influence on Conformation
O(H)-C=O Intramolecular H-bond 1.8 - 2.2 140 - 160 Planarization of substituents
C-F...H-C(aldehyde) Weak interaction > 2.5 Variable Minor conformational preference

Transformations Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to various transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions. The nature and position of the existing substituents play a crucial role in determining the regioselectivity and rate of these reactions.

In electrophilic aromatic substitution (EAS) reactions, the difluoromethoxy and acetaldehyde groups on the phenyl ring will direct incoming electrophiles to specific positions. The difluoromethoxy group, despite the electron-withdrawing nature of the fluorine atoms, is generally considered an ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. However, the strong inductive effect of the fluorine atoms deactivates the ring towards electrophilic attack.

The acetaldehyde group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, the regiochemical outcome of an EAS reaction on this compound will be determined by the interplay of these directing effects.

Given that the difluoromethoxy group is an ortho, para-director and the acetaldehyde is a meta-director, their combined influence on the aromatic ring can be predicted. The positions ortho and para to the difluoromethoxy group are C6 and C4, respectively. The positions meta to the acetaldehyde group are C3 and C5. The directing effects are summarized below:

-OCHF₂ group (ortho, para-director, deactivating): Activates positions 4 and 6.

-CH₂CHO group (meta-director, deactivating): Directs to positions 3 and 5.

The powerful deactivating nature of both groups suggests that harsh reaction conditions might be necessary to effect electrophilic aromatic substitution. The most likely positions for substitution would be those that are least deactivated. Position 4 is para to the directing difluoromethoxy group and meta to the deactivating acetaldehyde group, making it a probable site for electrophilic attack. Position 6 is ortho to the difluoromethoxy group but also ortho to the deactivating acetaldehyde group, which would likely result in steric hindrance.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Influence of -OCHF₂ Influence of -CH₂CHO Predicted Outcome
3 Meta Meta Highly Deactivated
4 Para (Activating) Meta (Deactivating) Major Product
5 Meta Meta Highly Deactivated
6 Ortho (Activating) Ortho (Steric Hindrance) Minor Product

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For aryl systems, these reactions typically involve an aryl halide or triflate that couples with a variety of organometallic reagents. While this compound itself does not possess a leaving group for direct cross-coupling, it can be readily converted into a suitable substrate, for example, by introducing a halogen atom onto the aromatic ring via electrophilic halogenation.

Once a halogen (e.g., Br, I) is installed on the aromatic ring, a variety of palladium-catalyzed cross-coupling reactions can be envisioned. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Common cross-coupling reactions applicable to derivatives of this compound include:

Suzuki Coupling: Couples an aryl halide with an organoboron reagent.

Heck Coupling: Couples an aryl halide with an alkene.

Sonogashira Coupling: Couples an aryl halide with a terminal alkyne.

Buchwald-Hartwig Amination: Couples an aryl halide with an amine.

The presence of the difluoromethoxy and acetaldehyde functionalities would need to be considered in the choice of reaction conditions to avoid undesired side reactions. The aldehyde group, for instance, can be sensitive to certain basic conditions used in some coupling protocols.

Advanced Mechanistic Studies of Key Chemical Transformations

While specific advanced mechanistic studies on this compound are not extensively reported in the literature, insights can be drawn from studies on related fluorinated aromatic compounds. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, could provide a deeper understanding of the reaction mechanisms involving this molecule. For instance, DFT could be used to:

Calculate the energy barrier for the rotation of the difluoromethoxy and acetaldehyde groups to understand the conformational preferences and the stability of the intramolecular hydrogen bond.

Model the transition states of electrophilic aromatic substitution reactions to predict the regioselectivity and reaction rates.

Investigate the electronic effects of the difluoromethoxy group on the stability of intermediates in palladium-catalyzed cross-coupling reactions.

Radical-based reactions involving the difluoromethoxy group are also an area of mechanistic interest. Photoredox catalysis has emerged as a powerful method for the generation of fluorinated radical species. nih.gov Mechanistic studies in this area often employ techniques such as radical clock experiments and luminescence quenching studies to elucidate the reaction pathways. researchgate.net Such investigations could reveal novel transformations for this compound, potentially leading to new synthetic methodologies.

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-[2-(difluoromethoxy)phenyl]acetaldehyde , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

¹H NMR spectroscopy reveals the number and electronic environment of hydrogen atoms. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons would likely resonate as a doublet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.1 to 7.5 ppm. The difluoromethoxy group's proton will appear as a characteristic triplet around 6.6 ppm due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of 199-201 ppm. The carbon of the difluoromethoxy group is expected to appear as a triplet around 115 ppm due to coupling with the fluorine atoms. The aromatic carbons will have signals between 110 and 150 ppm, with the carbon directly attached to the difluoromethoxy group showing a characteristic splitting pattern.

¹⁹F NMR is particularly informative for fluorinated compounds. A single signal, a doublet, is anticipated for the two equivalent fluorine atoms of the difluoromethoxy group, with a chemical shift in the range of -75 to -95 ppm, coupled to the geminal proton.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H ~9.8 Triplet ~2.5
¹H ~7.1 - 7.5 Multiplet -
¹H ~6.6 Triplet ~74
¹H ~3.8 Doublet ~2.5
¹³C ~200 Singlet -
¹³C ~110 - 150 Multiplets -
¹³C ~115 Triplet ~240
¹³C ~45 Singlet -
¹⁹F ~ -85 Doublet ~74

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The aldehydic C-H bond will exhibit two characteristic stretching vibrations, a weaker one around 2820 cm⁻¹ and a medium one around 2720 cm⁻¹. The C-O-C stretching of the ether linkage in the difluoromethoxy group is anticipated to appear in the region of 1250-1050 cm⁻¹. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene (B151609) ring will appear around 1600 and 1475 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch ~1725 Strong
Aldehyde C-H Stretch ~2820, ~2720 Weak, Medium
Aromatic C-H Stretch >3000 Medium
Aromatic C=C Stretch ~1600, ~1475 Medium
C-O-C Stretch (Ether) ~1250 - 1050 Strong
C-F Stretch ~1100 - 1000 Strong

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For This compound , HRMS would confirm the molecular formula C₉H₈F₂O₂.

In addition to the molecular ion peak, the mass spectrum will display a characteristic fragmentation pattern. Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (CHO) leading to a prominent peak. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent methylene group, is also a typical fragmentation route. The presence of the difluoromethoxy group would lead to characteristic fragments resulting from the loss of CHF₂ or OCHF₂.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 186.0492 Molecular Ion
[M-CHO]⁺ 157.0451 Loss of formyl radical
[M-OCHF₂]⁺ 119.0544 Loss of difluoromethoxy radical
[C₇H₅O]⁺ 105.0335 Tropylium ion derivative
[CHF₂]⁺ 51.0038 Difluoromethyl cation

Chromatographic Separations for Synthetic and Mechanistic Investigations

Chromatographic techniques are essential for separating This compound from reaction mixtures, monitoring the progress of its synthesis, and assessing its purity.

Gas Chromatography for Reaction Monitoring and Product Analysis

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds. It is well-suited for monitoring the synthesis of This compound , allowing for the rapid assessment of reactant consumption and product formation. By coupling the GC to a mass spectrometer (GC-MS), individual components of a reaction mixture can be separated and identified based on their retention times and mass spectra. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used, with temperature programming to ensure good separation from starting materials and byproducts.

High-Performance Liquid Chromatography, including Chiral Separations for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For the non-chiral analysis and purification of This compound , reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach.

As This compound is a chiral molecule, chiral HPLC is crucial for separating its enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. The separation would be achieved using a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, would be optimized to achieve baseline separation of the two enantiomers, allowing for their accurate quantification.

Computational and Theoretical Chemistry Insights into 2 2 Difluoromethoxy Phenyl Acetaldehyde

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For 2-[2-(Difluoromethoxy)phenyl]acetaldehyde, key rotations exist around the bond connecting the phenyl ring to the acetaldehyde (B116499) moiety and the bond between the methoxy (B1213986) oxygen and the difluoromethyl group.

The relative stability of different conformers is determined by a combination of steric hindrance and electronic interactions. libretexts.org The difluoromethoxy group, with its bulky fluorine atoms, and the aldehyde group can interact with each other and with the aromatic ring, leading to distinct, energetically different conformers. Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometries of these stable conformers and their relative energies. researchgate.net

The energetic profile can be mapped by calculating the energy of the molecule as a function of the dihedral angles of the rotating bonds. This reveals the energy barriers to rotation and identifies the most stable, low-energy conformations. For instance, the orientation of the C=O bond relative to the aromatic ring is critical. It can be positioned to minimize steric clash with the ortho-difluoromethoxy group. imperial.ac.uk An anomeric effect may also influence the conformation of the difluoromethoxy group, where interactions between the oxygen lone pairs and the C-F σ* antibonding orbitals can affect its orientation relative to the phenyl ring. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Car-Car-Cα-Cβ)DescriptionRelative Energy (kcal/mol)
I ~0°Aldehyde group eclipsed with the ringHighest (Steric Strain)
II ~60°Gauche conformationIntermediate
III ~120°Gauche conformationIntermediate
IV 180°Aldehyde group anti to the ringLowest (Most Stable)

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The distribution of electrons within a molecule is key to its reactivity. The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The aldehyde group is also electron-withdrawing. These groups significantly influence the electron density of the phenyl ring.

Charge Distribution: Quantum chemical calculations can quantify the partial atomic charges on each atom. It is expected that the fluorine atoms and the oxygen atom of the aldehyde group will carry significant negative partial charges, while the adjacent carbon atoms and the carbonyl carbon will be electron-deficient (positive partial charge). This polarization is crucial for understanding intermolecular interactions and reaction mechanisms. ncert.nic.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. rsc.org

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the carbonyl oxygen and, to a lesser extent, the oxygen of the difluoromethoxy group. researchgate.net

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The most significant positive potential is expected on the carbonyl carbon and the hydrogen of the aldehyde group. researchgate.net

Neutral Regions (Green): These areas are typically associated with the nonpolar hydrocarbon portions of the molecule, such as the phenyl ring's C-H bonds.

The MEP map would clearly illustrate the electrophilic nature of the carbonyl carbon, making it the primary site for nucleophilic addition reactions. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and the characterization of transition states. nih.govmdpi.com

Aldehydes are highly reactive and participate in numerous transformations, most notably nucleophilic addition to the carbonyl group. wikipedia.org Computational modeling can simulate these reactions to predict their feasibility and selectivity. ugent.be

Common aldehyde reactions that can be modeled include:

Nucleophilic Addition: Reactions with nucleophiles like Grignard reagents, organolithiums, or cyanide ions can be modeled to determine the activation energy barrier. masterorganicchemistry.comlibretexts.org The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon. wikipedia.org

Reduction: The reduction of the aldehyde to a primary alcohol using hydride reagents like NaBH₄ or LiAlH₄ can be computationally explored. msu.edu

Oxidation: The oxidation to a carboxylic acid can also be modeled, although it is less computationally common for mechanistic studies than additions.

By calculating the energies of reactants, products, and transition states, a complete reaction energy profile can be constructed. This profile helps in understanding the kinetics and thermodynamics of the reaction. For substrates with multiple reactive sites, computational models can predict regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction pathways. acs.org

While this molecule contains a difluoromethoxy group, understanding the computational studies of difluoromethylation provides insight into the C-F bond formation relevant to its synthesis. Computational methods, particularly DFT, are used to analyze the mechanisms of reactions that install difluoromethyl (CF₂H) or related groups. nih.govrsc.org

Studies have computationally analyzed reaction mechanisms for difluoromethylation, showing, for example, Sₙ2-type carbon-carbon bond formation pathways. nih.gov These investigations use methods like the artificial force induced reaction (AFIR) method to explore potential energy surfaces and locate transition states. nih.gov Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies for fluorinated compounds. montclair.edumdpi.comnih.gov

Intermolecular Interactions and Solvation Effects

The behavior of a molecule in a condensed phase is heavily influenced by its interactions with surrounding molecules, including solvent.

Intermolecular Interactions: this compound can participate in several types of non-covalent interactions:

Dipole-Dipole Interactions: The polar aldehyde and difluoromethoxy groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions. ncert.nic.in

Hydrogen Bonding: While the molecule cannot act as a hydrogen bond donor (other than the weakly acidic aldehydic C-H), the carbonyl oxygen is a strong hydrogen bond acceptor. It can form hydrogen bonds with protic solvents (like water or alcohols) or other hydrogen bond donors. nih.gov

Aromatic Interactions: The phenyl ring can engage in π-stacking or aromatic-carbonyl interactions with other molecules. cas.cnnih.govacs.org

Solvation Effects: Solvents can significantly alter the properties and reactivity of a solute. taylorandfrancis.com Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included) or implicit continuum solvation models (where the solvent is treated as a continuous medium with a specific dielectric constant). youtube.com

Polarizable Continuum Models (PCM) are a common implicit method. These calculations can predict how a solvent will affect:

Conformational Equilibria: A polar solvent may stabilize a more polar conformer.

Reaction Rates: Solvents can stabilize or destabilize transition states relative to reactants, thereby accelerating or slowing down a reaction. For reactions involving charge separation in the transition state, polar solvents are generally rate-accelerating.

By incorporating solvation models, computational chemistry can provide a more accurate and realistic picture of chemical processes in solution. youtube.com

Detailed Analysis of Hydrogen Bond Donor Properties of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a fascinating functional group in medicinal and materials chemistry, primarily due to its capacity to act as a hydrogen bond donor. beilstein-journals.orgresearchgate.net This property arises from the high polarity of the C-H bond, induced by the strong electron-withdrawing nature of the two fluorine atoms. beilstein-journals.orgresearchgate.net This polarization results in a partial positive charge on the hydrogen atom, enabling it to participate in hydrogen bonding interactions, a role not typically played by conventional C-H bonds. chemistryviews.org

Computational and experimental studies have confirmed that the CF₂H group can serve as a bioisosteric replacement for more traditional hydrogen bond donors like hydroxyl (OH) and thiol (SH) groups. beilstein-journals.orgresearchgate.netnih.gov However, its hydrogen bond donating ability is generally weaker than that of a hydroxyl group but comparable to that of thiophenol or aniline (B41778) groups. beilstein-journals.orgscite.aibohrium.com Theoretical calculations, often corroborated by spectroscopic and crystallographic data, have been instrumental in quantifying the energetics and geometry of these interactions. nih.gov For example, a comparative study on o-nitro-α,α-difluorotoluene and o-nitrophenol dimers calculated the bonding energy of the CF₂H-mediated dimer to be -3.1 kcal/mol, very close to the -3.5 kcal/mol calculated for the OH-substituted dimer, highlighting their similar structural roles. chemistryviews.org

Below is a data table summarizing the comparative hydrogen bond donor properties.

FeatureDifluoromethyl (CF₂H) GroupHydroxyl (OH) GroupThiol (SH) Group
H-Bond Donor Atom Hydrogen on CarbonHydrogen on OxygenHydrogen on Sulfur
Nature of Bond Polarized C-H bondHighly Polar O-H bondModerately Polar S-H bond
Relative Strength Weaker than OH, comparable to SH beilstein-journals.orgscite.aiStrongModerate
Bioisosterism Considered a bioisostere of OH and SH researchgate.netnih.govN/AN/A
Calculated Dimer Bonding Energy -3.1 kcal/mol (in o-nitro-α,α-difluorotoluene) chemistryviews.org-3.5 kcal/mol (in o-nitrophenol) chemistryviews.orgNot directly compared in sources
Influence of Environment Strength enhanced by attachment to aromatic systems beilstein-journals.orgStrength influenced by solvent and adjacent groupsStrength influenced by solvent and adjacent groups

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For a molecule like this compound, key dynamic behaviors would include the rotation around several single bonds, particularly the Ar-O, O-CF₂H, and Ar-CH₂CHO bonds. Computational studies on similar molecules highlight the unique conformational effects of the difluoromethoxy group. Unlike the trifluoromethoxy (OCF₃) group, which tends to adopt a conformation orthogonal to the aromatic ring, or a simple methoxy group that often prefers to be in the plane of the ring, the difluoromethoxy group exhibits greater conformational flexibility. researchgate.netnih.gov

Theoretical analyses indicate a small rotational barrier around the ArO-CF₂R bond in difluorinated phenyl ethers. researchgate.net This suggests that the difluoromethoxy group in this compound would not be locked into a single conformation but could access a wide range of conformers. This flexibility is a critical aspect that MD simulations would explore, revealing the populations of different conformational states and the transition rates between them.

The dynamic interactions of the molecule would be significantly influenced by the hydrogen bond donor capability of the CF₂H group, as detailed in the previous section. In an MD simulation in a protic solvent, one would expect to observe the formation and breaking of transient hydrogen bonds between the difluoromethyl's hydrogen and solvent molecules. Similarly, the aldehyde group's oxygen atom could act as a hydrogen bond acceptor. These dynamic intermolecular interactions govern the molecule's solvation, aggregation, and potential interactions with biological macromolecules.

The table below outlines the expected areas of focus for a hypothetical molecular dynamics simulation of this compound.

Simulation FocusExpected Dynamic Behavior and Interactions
Conformational Analysis Exploration of a wide range of conformers due to the low rotational barrier of the ArO-CF₂H bond. researchgate.net Torsional angle fluctuations around the Ar-O, O-CF₂, and Ar-C bonds.
Solvent Interactions Dynamic formation and breaking of C-F₂H···Solvent hydrogen bonds. The aldehyde oxygen will also act as a hydrogen bond acceptor with solvent molecules.
Intramolecular Interactions Potential for transient intramolecular hydrogen bonds between the CF₂H group and the aldehyde oxygen, depending on the accessible conformations.
Flexibility The acetaldehyde side chain and the difluoromethoxy group would be the primary sources of molecular flexibility, influencing the overall shape and volume of the molecule.

Synthesis and Investigation of Derivatives and Analogues

Design Principles for Derivatives Incorporating the 2-(Difluoromethoxy)phenyl Moiety

The 2-(difluoromethoxy)phenyl moiety is considered a "privileged" functional group in medicinal chemistry and drug design. nih.gov Its incorporation into drug candidates is a deliberate strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The primary design principles revolve around leveraging the electronic effects and metabolic stability of the difluoromethoxy (OCF₂H) group.

A key driver for using the OCF₂H group is to enhance metabolic stability. rsc.orgrsc.org It often serves as a bioisostere for the more common methoxy (B1213986) (OCH₃) group. rsc.org A primary metabolic pathway for methoxy-substituted aromatic rings is O-demethylation, which can lead to inactive metabolites or compounds with altered activity profiles. rsc.orgscispace.com The difluoromethoxy group, with its strong carbon-fluorine bonds, is significantly more resistant to this oxidative cleavage, thereby blocking this metabolic route and potentially increasing the compound's in vivo half-life and bioavailability. rsc.orgscispace.com

**6.2. Synthetic Routes to Diverse Derivative Classes

The aldehyde functionality of 2-[2-(difluoromethoxy)phenyl]acetaldehyde serves as a versatile chemical handle for constructing a wide array of more complex molecules, particularly heterocyclic systems, through multicomponent reactions (MCRs).

A prominent class of derivatives accessible from this aldehyde are 1,4-dihydropyridines (1,4-DHPs). The most common and direct method for their synthesis is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction is a cornerstone in medicinal chemistry, famously used to produce calcium channel blockers. wikipedia.orgalfa-chemistry.com

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org When this compound is used as the aldehyde component, it results in a 1,4-DHP scaffold bearing the 2-(difluoromethoxy)phenyl substituent at the 4-position of the ring.

The general mechanism proceeds through two initial pathways: a Knoevenagel condensation between the aldehyde and one molecule of the β-ketoester, and the formation of an enamine from the second molecule of the β-ketoester and ammonia. alfa-chemistry.com These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine (B1200194) product. alfa-chemistry.com While the traditional method often requires long reaction times and harsh conditions, modern variations employ various catalysts, including magnetic nanoparticles and organocatalysts, to improve yields and promote milder, more environmentally friendly conditions. wikipedia.orgjsynthchem.com The presence of a substituent at the ortho-position of the benzaldehyde (B42025) derivative, such as the difluoromethoxy group, can sometimes influence the reaction pathway, potentially leading to alternative cyclization products under certain conditions. nih.gov

The aldehyde group is a key building block for a vast range of other heterocyclic systems through various cyclization and multicomponent reactions. acs.org As a substituted aromatic aldehyde, this compound is a suitable substrate for synthetic strategies aimed at producing diverse scaffolds of pharmaceutical interest.

For instance, aldehydes are common precursors in the synthesis of:

Pyrazoles: Reaction with hydrazines can lead to hydrazones, which can then undergo cyclization to form pyrazole (B372694) rings. acs.org

Quinolines: Aldehydes can react with compounds like N-tosyl-2-aminobenzaldehyde in the presence of an organocatalyst to construct the quinoline (B57606) core. acs.org

Pyrimidines and Fused Pyrimidines: Cascade reactions involving aldehydes, α-aminoazoles, and a third component like a 1,3-dicarbonyl compound or a ketone can yield complex fused heterocyclic systems such as pyrimido[1,2-b]indazoles. nih.govfrontiersin.org

Furans: The Feist-Benary furan (B31954) synthesis involves the condensation of an α-halo ketone with a β-keto ester, but related strategies can utilize aldehydes to form the furan ring. d-nb.info

**6.3. Stereochemical Aspects in Derivative Synthesis and Resolution

When the synthesis of derivatives results in the formation of new stereocenters, controlling the stereochemical outcome is paramount, as different stereoisomers can have vastly different biological activities. This is particularly relevant for 1,4-dihydropyridine derivatives, where the C4-carbon of the ring is often a chiral center.

Achieving high enantioselectivity in the synthesis of chiral 1,4-dihydropyridine derivatives has been a significant focus of modern organic chemistry. Organocatalysis has emerged as a powerful tool for this purpose, moving beyond classical resolution techniques. Chiral organocatalysts can facilitate the Hantzsch reaction or related transformations to produce one enantiomer preferentially.

Recent studies have demonstrated highly effective enantioselective approaches:

Isothiourea Catalysis: Chiral isothiourea catalysts, such as (R)-BTM, have been used to catalyze the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, affording enantioenriched 1,4-dihydropyridines with excellent results. rsc.orgrsc.org

Cinchona Alkaloid Catalysis: Chiral bases derived from cinchona alkaloids, such as β-isocupreidine, have been successfully employed to catalyze the reaction between hydrazones and alkylidenemalononitriles, providing a novel route to chiral 1-benzamido-1,4-dihydropyridine derivatives. nih.gov

These methods generate the desired products with high enantiomeric ratios (er) or enantiomeric excess (ee), demonstrating precise control over the formation of the stereocenter.

Table 1: Examples of Organocatalytic Enantioselective Synthesis of 1,4-Dihydropyridine Analogues

Catalyst Reactants Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Source(s)
(R)-BTM (Isothiourea) Aryl Ester + Pyridinium Salt up to 95:5 up to 98:2 rsc.orgrsc.org
β-Isocupreidine Hydrazone + Alkylidenemalononitrile Not Reported up to 54% ee nih.gov

In synthetic routes that can form multiple stereocenters, controlling the relative configuration (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). In the context of the organocatalytic synthesis of 1,4-dihydropyridines, significant levels of diastereocontrol have been achieved.

For example, the isothiourea-catalyzed dearomatization of pyridinium salts not only proceeds with high enantioselectivity but also exhibits excellent diastereoselectivity, with reported diastereomeric ratios as high as 95:5. rsc.orgrsc.org This control arises from the highly organized transition state enforced by the chiral catalyst, which directs the approach of the nucleophile to the electrophile from a specific face and in a specific orientation, thus favoring the formation of one diastereomer over the other. Such high levels of selectivity are crucial for producing a single, well-defined stereoisomer, simplifying purification and ensuring reproducible biological evaluation.

Table of Compounds Mentioned

Compound Name
This compound
Ethyl acetoacetate
(R)-BTM
β-Isocupreidine

Applications As a Chemical Research Building Block

Role in the Synthesis of Complex Organic Molecules

Although specific examples detailing the use of 2-[2-(Difluoromethoxy)phenyl]acetaldehyde in the total synthesis of complex natural products or pharmaceuticals are not readily found in the current body of scientific literature, its potential as a precursor is significant. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions. For instance, it can readily participate in:

Wittig Reactions: To form stilbene-like structures, introducing a difluoromethoxyphenyl group into unsaturated systems.

Aldol (B89426) Condensations: To create β-hydroxy carbonyl compounds, which are versatile intermediates for further transformations.

Reductive Aminations: To synthesize substituted phenethylamines, a common motif in pharmacologically active compounds.

Grignard and Organolithium Additions: To generate secondary alcohols, providing a route to chiral centers and further functionalization.

The presence of the 2-(difluoromethoxy)phenyl group allows for the strategic incorporation of this moiety into larger, more complex molecules, leveraging the unique properties it confers.

Strategic Utilization of the Difluoromethoxy Group in Molecular Design

The difluoromethoxy (-OCF₂H) group is a privileged substituent in modern medicinal chemistry and drug design due to its distinct electronic and steric properties.

The difluoromethoxy group is often employed as a bioisostere for other functional groups, most notably the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups. This substitution can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of a molecule.

As a Methoxy Bioisostere: Replacing a methoxy group with a difluoromethoxy group can enhance metabolic stability. The strong carbon-fluorine bonds are less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

As a Hydroxyl Bioisostere: The difluoromethyl group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capability of a hydroxyl group but with increased lipophilicity. This can improve cell membrane permeability and bioavailability.

The table below summarizes the key comparisons between the difluoromethoxy group and its common bioisosteric partners.

PropertyMethoxy (-OCH₃)Hydroxyl (-OH)Difluoromethoxy (-OCF₂H)
Lipophilicity (π) ~ -0.02~ -0.67~ +0.45
Hydrogen Bond Donating Ability NoneStrongWeak to Moderate
Metabolic Stability Susceptible to O-dealkylationSusceptible to oxidation/conjugationGenerally high
Electronic Effect Electron-donatingElectron-donatingElectron-withdrawing

In the design of chemical probes, fine-tuning physicochemical properties is crucial for achieving desired target engagement and cellular activity. The difluoromethoxy group offers a powerful tool for this optimization.

Lipophilicity: The introduction of a difluoromethoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

Acidity of Neighboring Protons: The strong electron-withdrawing nature of the difluoromethoxy group can increase the acidity of adjacent C-H bonds, potentially influencing reaction pathways and intermolecular interactions.

Conformational Effects: The steric bulk of the difluoromethoxy group, while similar to a methoxy group, can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to a biological target.

The strategic placement of a difluoromethoxy group, as facilitated by building blocks like this compound, allows researchers to systematically probe the structure-activity relationships of their compounds.

Emerging Research Applications in Contemporary Organic Synthesis

While direct applications of this compound are not yet widely reported, the broader field of organofluorine chemistry is rapidly advancing. Emerging trends in which this building block could foreseeably play a role include:

Late-Stage Functionalization: The development of new synthetic methods may enable the direct introduction of the 2-(difluoromethoxy)phenylacetyl moiety into complex molecules at a late stage of a synthesis, allowing for rapid diversification of drug candidates.

Photoredox Catalysis: Light-mediated reactions are becoming increasingly powerful tools in organic synthesis. The aldehyde functionality of the title compound could be a substrate for novel photoredox-catalyzed transformations.

Asymmetric Synthesis: The development of new chiral catalysts could enable the enantioselective transformation of the aldehyde group, providing access to optically pure compounds containing the difluoromethoxy-substituted phenyl moiety.

As the demand for sophisticated fluorinated building blocks continues to grow, it is anticipated that the specific applications of this compound in the synthesis of novel and complex molecules will be increasingly documented in the scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.